molecular formula C17H20N2O2 B2481629 N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 952961-86-3

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2481629
CAS RN: 952961-86-3
M. Wt: 284.359
InChI Key: NIJOIQAZYNYOAE-UHFFFAOYSA-N
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Description

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, also known as LY294002, is a commonly used inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. LY294002 is a small molecule that is widely used in scientific research to investigate the role of PI3K in various cellular processes.

Scientific Research Applications

Catalytic Application in the Suzuki-Miyaura Reaction

The compound has been used in the preparation of a palladium(II) complex, which has been applied as a catalyst in the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Antiviral Activity

Indole derivatives, which include the compound , have shown antiviral activity against various RNA and DNA viruses . This suggests potential applications in the development of new antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . They could be used in the development of new treatments for various types of cancer.

Antimicrobial Activity

The compound could have applications in the development of new antimicrobial drugs, as indole derivatives have been found to possess antimicrobial properties .

Antidepressant Activity

Indole derivatives have shown potential as antidepressants . This suggests that the compound could have applications in the treatment of depression and other mood disorders.

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-6-8-13(9-7-12)16-10-15(19-21-16)11-18-17(20)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJOIQAZYNYOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(p-tolyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

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